(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate
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Overview
Description
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Metabolism
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a compound that belongs to the broader class of benzimidazole carbamates, which have been extensively studied for their chemotherapeutic effects and metabolic pathways. An investigation on the effects of similar compounds, such as albendazole and mebendazole, on parasitic infections illustrates the relevance of benzimidazole carbamates in pharmacology (McCracken, Lipkowitz, & Dronen, 2004). Moreover, the metabolism of carbamates, including their hydrolysis, provides insights into the design of drugs or prodrugs, highlighting the significance of understanding the structural and metabolic characteristics for pharmaceutical applications (Vacondio, Silva, Mor, & Testa, 2010).
Catalytic and Synthetic Applications
The synthesis of methylene-linked liquid crystal dimers and the exploration of their transitional properties, such as in the creation of new nematic phases, demonstrate the potential utility of benzyl carbamates in material science and chemistry. These compounds can influence the design and development of materials with specific optical and physical properties, contributing to advancements in liquid crystal technology (Henderson & Imrie, 2011).
Hydrogenation of Furfural Derivatives
The catalytic hydrogenation of furfural and its derivatives to produce pentanediols, such as 1,2-pentanediol and 1,5-pentanediol, underscores the role of catalytic processes in green chemistry. This application is significant for the production of high-value chemicals from renewable resources, showcasing the potential of benzyl carbamates in catalyzing environmentally friendly reactions (Tan, Su, Gao, Cui, Wang, & Zhao, 2021).
Reductive Carbonylation and Nitro Compound Reduction
The use of carbon monoxide (CO) in the reductive carbonylation of nitro aromatics, leading to the formation of carbamates, highlights the versatility of carbamates in synthetic organic chemistry. This process is integral to the development of new synthetic pathways for producing valuable chemical intermediates and products, illustrating the chemical utility and application of this compound analogs in industrial chemistry (Tafesh & Weiguny, 1996).
Safety and Hazards
The safety information available indicates that “®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate” has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONUZQBHASYEAL-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373869 |
Source
|
Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478646-28-5 |
Source
|
Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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